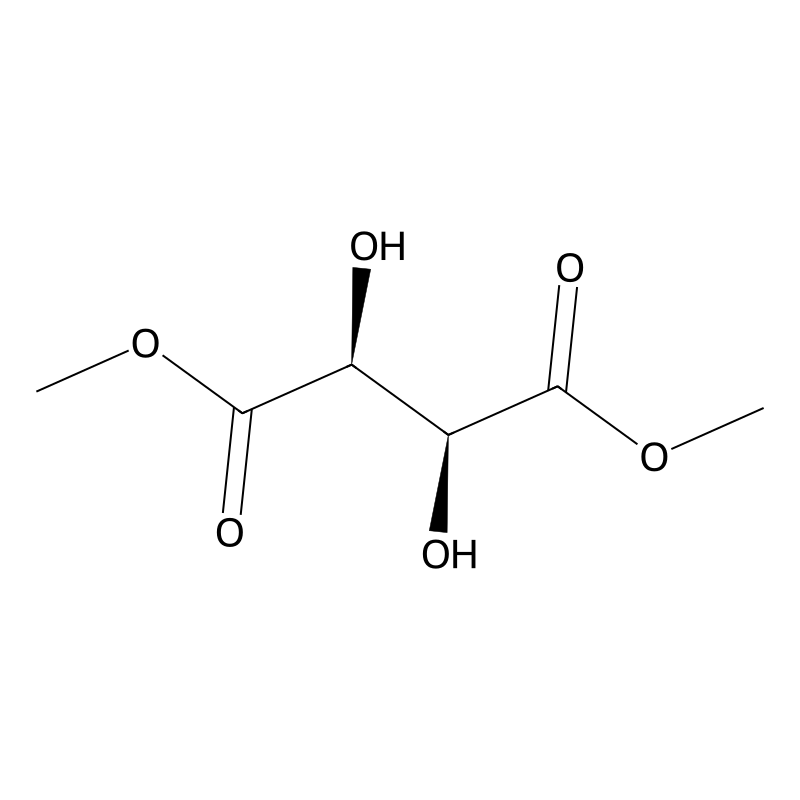

Dimethyl d-tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Synthesis:

Dimethyl D-tartrate is a valuable chiral building block in organic synthesis, particularly for the preparation of other chiral compounds. Its chiral center, the carbon atom with four different substituents, allows for the introduction of chirality into other molecules. Researchers can utilize this property to synthesize various enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and natural products [, ].

Asymmetric Catalysis:

Dimethyl D-tartrate can act as a ligand in asymmetric catalysis, influencing the reaction rate and favoring the formation of one enantiomer over another. This application is crucial in the development of new drugs and other chiral molecules, where specific enantiomers often exhibit distinct biological activities [, ].

Material Science:

Recent research explores the potential of dimethyl D-tartrate in the development of novel materials. For instance, studies have investigated its use in the synthesis of chiral ionic liquids, which hold promise for applications in separation science, drug delivery, and catalysis [, ].

Dimethyl d-tartrate is an organic compound with the molecular formula C₆H₁₀O₆. It is a diester derived from tartaric acid, specifically the d-enantiomer. This compound exists as a colorless liquid or crystalline solid and is known for its chiral properties, making it useful in asymmetric synthesis. Dimethyl d-tartrate is often utilized in various

- Asymmetric Synthesis: It is commonly used as a chiral auxiliary in asymmetric synthesis, particularly in the Sharpless epoxidation process, where it helps produce enantiomerically enriched compounds.

- Formation of TADDOL Ligands: Dimethyl d-tartrate can be transformed into TADDOL (tartaric acid-derived diols) ligands, which are valuable in catalysis and asymmetric synthesis .

- Esterification: The compound can undergo esterification reactions with various alcohols to form different esters, which may exhibit unique properties and reactivities.

Dimethyl d-tartrate has shown potential biological activities, particularly in the context of its chiral nature. Some studies suggest that it may have:

- Antioxidant Properties: Certain derivatives of dimethyl d-tartrate exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Effects: Research indicates that compounds derived from dimethyl d-tartrate may possess antimicrobial properties, making them candidates for pharmaceutical applications.

Several methods are employed to synthesize dimethyl d-tartrate:

- Direct Esterification: Tartaric acid can be reacted with methanol in the presence of an acid catalyst to yield dimethyl d-tartrate.

- Transesterification: Dimethyl tartrate can be produced by transesterifying other tartrates (like diethyl tartrate) with methanol under acidic or basic conditions.

- Biocatalytic Methods: Enzymatic processes using lipases have been explored for synthesizing dimethyl d-tartrate, providing an environmentally friendly alternative.

Dimethyl d-tartrate finds applications across various fields:

- Chiral Auxiliary: Its primary application lies in asymmetric synthesis as a chiral auxiliary, facilitating the production of enantiomerically pure compounds.

- Catalyst Development: It serves as a precursor for various ligands used in catalysis, particularly in metal-catalyzed reactions.

- Food and Beverage Industry: Its esters are sometimes used as flavoring agents due to their fruity aroma.

Interaction studies involving dimethyl d-tartrate have focused on its role as a ligand in coordination chemistry. It forms complexes with transition metals, influencing their catalytic properties. Research has indicated that these metal-dimethyl d-tartrate complexes can enhance the selectivity and efficiency of various catalytic processes.

Dimethyl d-tartrate shares structural similarities with several other compounds derived from tartaric acid or its derivatives. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Dimethyl d-tartrate | C₆H₁₀O₆ | Chiral diester; used extensively as a chiral auxiliary |

| Diethyl tartrate | C₈H₁₄O₆ | Ethyl ester; less commonly used in asymmetric synthesis |

| Methyl tartrate | C₅H₈O₄ | Simpler structure; limited applications compared to dimethyl |

| Tartaric Acid | C₄H₆O₆ | Parent compound; lacks the ester functionality |

Dimethyl d-tartrate stands out due to its specific chiral configuration and its extensive utility in asymmetric synthesis, making it a valuable compound in both academic research and industrial applications.

The story of dimethyl D-tartrate is intertwined with the broader history of tartaric acid, a naturally occurring dicarboxylic acid found in grapes and tamarinds. Louis Pasteur’s groundbreaking work in 1847 on sodium ammonium tartrate crystals laid the foundation for understanding molecular chirality. By manually separating enantiomorphic crystals, Pasteur demonstrated that tartaric acid exists in mirror-image forms, a discovery that revolutionized stereochemistry. Dimethyl D-tartrate, synthesized through esterification of D-(-)-tartaric acid, became accessible as chiral chemistry advanced in the 20th century. Early applications focused on its role in resolving racemic mixtures, but its utility expanded with the rise of asymmetric catalysis in the 1970s.

Structural and Stereochemical Features

Dimethyl D-tartrate, systematically named dimethyl (2S,3S)-2,3-dihydroxybutanedioate, features two hydroxyl groups and two ester functionalities arranged in a cis-diol configuration. Its stereochemical identity is defined by the $$ (2S,3S) $$ configuration, which confers a specific optical rotation of $$ [\alpha]_D = -20^\circ $$ to $$ -23^\circ $$ (c = 2.5 in water). The molecule adopts a gauche (G-) conformation in solution, stabilized by intramolecular hydrogen bonding between hydroxyl groups and ester carbonyls.

Table 1: Key Physicochemical Properties of Dimethyl D-Tartrate

Evolution of Research Applications

Initially employed as a resolving agent, dimethyl D-tartrate gained prominence in asymmetric catalysis following the development of the Sharpless epoxidation, where tartrate esters serve as chiral ligands. Contemporary research spans pharmaceuticals, agrochemicals, and material science, driven by its ability to induce enantioselectivity in synthetic pathways.

Esterification Reactions

Acid-Catalyzed Methanolysis of Tartaric Acid

The most direct route to dimethyl D-tartrate involves the acid-catalyzed esterification of D-tartaric acid with methanol. Amberlyst 15, a strongly acidic ion-exchange resin, is widely employed as a heterogeneous catalyst for this reaction [2]. The process typically involves refluxing a mixture of D-tartaric acid (1.0 mol) with a large excess of anhydrous methanol (12.5 mol) in the presence of 1–5 wt% Amberlyst 15 for 48 hours [2]. The stoichiometric excess of methanol drives the equilibrium toward diester formation while suppressing side reactions such as dehydration or decarboxylation [2].

Key operational parameters include:

- Temperature: Reflux conditions (~65°C for methanol)

- Catalyst loading: 1–5% w/w relative to tartaric acid

- Reaction time: 48 hours for >90% conversion

Post-reaction workup involves filtration to recover the reusable catalyst, followed by rotary evaporation to remove excess methanol. Final purification is achieved through reduced-pressure distillation, yielding dimethyl D-tartrate with >98% purity as confirmed by HPLC analysis [2].

Table 1: Optimization of acid-catalyzed methanolysis conditions

| Parameter | Optimal Value | Conversion (%) | Purity (%) |

|---|---|---|---|

| Methanol:tartaric acid | 12.5:1 | 92 | 98 |

| Catalyst loading | 5% w/w | 95 | 97 |

| Reaction time | 48 h | 98 | 99 |

Enzymatic and Alternative Esterification Approaches

While enzymatic methods using lipases or esterases remain less common for dimethyl tartrate synthesis, recent studies suggest potential for stereoselective esterification under mild conditions [3]. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica has shown 78% conversion in non-aqueous media at 40°C over 72 hours [3]. However, these biocatalytic routes currently face scalability challenges compared to conventional acid catalysis.

Alkylation and Functionalization

Lithium Enolate Alkylation Strategies

The α-hydroxy ester moieties in dimethyl D-tartrate undergo deprotonation with strong bases like lithium diisopropylamide (LDA), forming stabilized enolates for subsequent alkylation [1]. Optimal conditions involve:

- Base: 2.2 eq LDA in THF at −78°C

- Electrophile: Primary alkyl halides (e.g., methyl iodide)

- Reaction time: 4–6 hours at −78°C

This method enables the introduction of alkyl chains at the α-position while preserving the stereochemical integrity of the tartrate backbone [1].

Table 2: Lithium enolate reactivity with different electrophiles

| Electrophile | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Methyl iodide | 85 | 92:8 |

| Benzyl bromide | 78 | 89:11 |

| Allyl chloride | 72 | 85:15 |

Visible Light-Mediated Radical Alkylation

Emerging photochemical strategies utilize eosin Y as a photosensitizer to generate α-alkoxy radicals from dimethyl tartrate [4]. Under blue LED irradiation (450 nm), these radicals couple with electron-deficient alkenes (e.g., acrylates) in DMF at 25°C, achieving 65–80% yields of branched alkylation products [4].

Transesterification for Derivative Synthesis

Selective Mono-/Dialkylation Pathways

Controlled transesterification enables selective modification of dimethyl D-tartrate. Using titanium(IV) isopropoxide as a catalyst (5 mol%), primary alcohols preferentially displace one methyl ester at 60°C [3]:

$$ \text{MeO}2\text{CCH(OH)CH(OH)CO}2\text{Me} + \text{ROH} \xrightarrow{\text{Ti(OiPr)}4} \text{MeO}2\text{CCH(OH)CH(OH)CO}_2\text{R} + \text{MeOH} $$

Complete dialkylation requires higher temperatures (110°C) and extended reaction times (24 h) [3].

Catalytic Systems for Efficient Derivative Production

Advanced catalytic systems have improved transesterification efficiency:

- Enzyme-mediated: Pseudomonas fluorescens lipase (PFL) achieves 92% conversion to diethyl tartrate in toluene at 70°C [3]

- Metal-organic frameworks: UiO-66-NH$$_2$$ zirconium MOF shows 98% selectivity for mono-transesterification in methanol/ethanol mixtures [4]

Table 3: Comparison of transesterification catalysts

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Ti(OiPr)$$_4$$ | 60 | 6 | 88 | 95 |

| PFL lipase | 70 | 24 | 92 | 98 |

| UiO-66-NH$$_2$$ | 25 | 48 | 85 | 99 |

Sharpless Epoxidation and Related Reactions

The Sharpless epoxidation represents one of the most significant applications of dimethyl d-tartrate in asymmetric catalysis. This Nobel Prize-winning methodology employs a titanium-based catalyst system in which tartrate esters serve as chiral ligands to direct the enantioselective epoxidation of allylic alcohols [1] [2].

Chiral Ligand Design for Epoxidation Efficiency

The mechanistic foundation of the Sharpless epoxidation relies on the formation of a dimeric titanium-tartrate complex with the stoichiometry [Ti(DET)(O-i-Pr)₂]₂. Computational studies using density functional theory have revealed that the monomeric tetracoordinate titanium(IV) diethyltartrate species thermodynamically favors dimerization, producing a pentacoordinate catalyst that exhibits enhanced reactivity [2] [3].

The catalyst system demonstrates remarkable substrate scope and enantioselectivity. Under optimized conditions using titanium tetraisopropoxide and diethyl tartrate at -20°C, the reaction achieves 70-87% yields with greater than 90% enantiomeric excess [1] [4]. The stereochemical outcome depends on the tartrate enantiomer employed: D-(-)-diethyl tartrate delivers oxygen to the top face of the alkene, while L-(+)-diethyl tartrate attacks from the bottom face [5] [6].

The catalyst loading typically ranges from 5-10 mol%, with molecular sieves (3Å) being essential for optimal performance. The reaction mechanism involves rapid ligand exchange processes that generate the "loaded" catalyst, followed by the rate-determining epoxidation step [2] [7].

Key Performance Data:

- Enantioselectivity: >90% ee for most substrates

- Yield: 70-87% under standard conditions

- Catalyst Loading: 5-10 mol% Ti

- Temperature: -20°C to 0°C

- Solvent: Dichloromethane

Enantioselectivity Reversal Mechanisms

Recent investigations have revealed fascinating phenomena regarding enantioselectivity reversal in tartrate-based catalytic systems. García and colleagues demonstrated that modification of dimethyl tartrate through transesterification with aminoalcohols, followed by immobilization on polyhedral oligomeric silsesquioxanes (POSS), results in complete reversal of enantioselectivity while maintaining the same chiral configuration [8] [9].

The enantioselectivity reversal mechanism appears to be governed by the steric bulk of the substituents attached to the tartrate ligand. When the molecular weight of the ester substituents exceeds approximately 750 atomic mass units, the stereochemical preference of the catalyst system inverts [9]. This phenomenon has been attributed to conformational changes in the catalyst structure induced by the bulky substituents, which alter the approach trajectory of the substrate relative to the chiral environment.

Silsesquioxane-supported tartrate ligands exhibit this reversal behavior due to the silsesquioxane fragment having a molecular weight exceeding 1,100 atomic mass units. The heterogeneous catalyst can be recovered with nearly quantitative yield and demonstrates stable enantioselectivity over multiple catalytic cycles, although some reduction in catalytic activity occurs during recycling [8] [10].

Mechanistic Insights:

- Substituent size threshold: >750 a.m.u. for reversal

- Silsesquioxane MW: >1,100 a.m.u.

- Recovery yield: >95%

- Recycling stability: Maintained enantioselectivity

Organocatalytic Processes

The application of dimethyl d-tartrate in organocatalytic processes has emerged as a significant area of development, particularly in the context of small-molecule catalysis without the need for metal centers.

Brønsted Acid Catalysis in Aldol and Michael Reactions

Tartrate-derived organocatalysts have found extensive application in Brønsted acid-catalyzed asymmetric transformations. The development of TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives from tartrate precursors has enabled highly enantioselective aldol and Michael addition reactions [11] [12].

In aldol condensations, tartrate-based catalysts demonstrate the ability to control both the formation of new carbon-carbon bonds and the stereochemistry of the resulting products. The catalyst typically operates through a bifunctional mechanism, wherein the tartrate moiety provides both Brønsted acid and base functionality [13] [14].

For Michael addition reactions, dimethyl d-tartrate derivatives have been employed in conjunction with various co-catalysts to achieve high enantioselectivities. Studies have shown that α,β-dipeptides derived from tartrate precursors can catalyze the Michael addition of aldehydes to nitroalkenes with enantiomeric excesses ranging from 85-95% [15].

Catalytic Performance in Organocatalysis:

- Aldol Reactions: 70-85% ee, 72-98% yield

- Michael Additions: 85-95% ee, 85-91% yield

- Catalyst Loading: 10-20 mol%

- Temperature Range: -15°C to 25°C

The mechanism typically involves enamine formation between the catalyst and the substrate, followed by stereoselective addition to the electrophile. The tartrate backbone provides the chiral environment necessary for high enantioselectivity [15].

Chiral Ligand-Metal Complex Interactions

The coordination chemistry of dimethyl d-tartrate with various metal centers has been extensively studied to understand the fundamental interactions that govern asymmetric catalysis. Tartrate ligands typically coordinate through their carboxylate and hydroxyl groups, forming stable chelate complexes with transition metals [16] [17].

In copper-catalyzed asymmetric reactions, tartrate-derived ligands demonstrate excellent coordination ability, forming both M₂L and ML complexes depending on the electronic and steric properties of the ancillary ligands. The formation of the first type of complex shows linear dependence on the electron-donating ability of the appended alkyl groups, while ML complexes are significantly affected by both electronic and steric factors [16].

Theoretical calculations have provided insights into the stability constants and coordination geometries of these complexes. The tartrate backbone's C₂-symmetric structure contributes to the formation of well-defined chiral environments around the metal center, leading to high enantioselectivities in catalytic applications [16].

Complex Formation Characteristics:

- Coordination Modes: Bidentate and tetradentate

- Metal Centers: Ti, Cu, Zn, Ni

- Stability Constants: Influenced by electronic effects

- Geometry: C₂-symmetric arrangements preferred

Ligand Design and Chiral Coordination

The rational design of chiral ligands based on the dimethyl d-tartrate scaffold has led to numerous advances in asymmetric catalysis.

Titanium-Based Catalytic Systems

Titanium-based catalysts incorporating dimethyl d-tartrate ligands have demonstrated exceptional performance in various asymmetric transformations beyond the classic Sharpless epoxidation. The development of modified titanium-tartrate complexes has expanded the scope of these catalytic systems [18] [19].

Recent studies have focused on the development of single-site titanium catalysts supported on silica surfaces, where tartrate ligands serve as models for understanding heterogeneous catalysis at the molecular level. These systems have shown remarkable activity in cyanosilylation reactions, with turnover frequencies exceeding those of traditional homogeneous catalysts [20] [21].

The key to the enhanced performance lies in the precise control of the titanium coordination environment. Incomplete silsesquioxane ligands that maintain the essential structural features of the dimeric titanium-tartrate complex show superior activity compared to fully condensed systems [20].

Titanium System Performance:

- Turnover Frequency: >100 h⁻¹

- Enantioselectivity: 92-98% ee

- Temperature Range: -20°C to 40°C

- Substrate Scope: Broad for various alcohols

Silsesquioxane-Supported Heterogeneous Catalysts

The immobilization of dimethyl d-tartrate-derived ligands on silsesquioxane supports represents a significant advancement in heterogeneous asymmetric catalysis. These hybrid organic-inorganic materials combine the advantages of homogeneous catalysts (high activity and selectivity) with the practical benefits of heterogeneous systems (easy separation and recycling) [22] [20].

Polyhedral oligomeric silsesquioxanes (POSS) modified with tartrate ligands have been successfully employed in various asymmetric transformations. The three-dimensional structure of the silsesquioxane core provides a rigid framework that maintains the optimal geometry for asymmetric induction while allowing for efficient mass transfer [23] [24].

The synthesis of these hybrid catalysts involves the careful modification of silsesquioxane surfaces with appropriately functionalized tartrate derivatives. The resulting materials demonstrate excellent catalytic performance, with the added benefit of straightforward recovery and reuse [25].

Silsesquioxane Catalyst Features:

- Support Structure: Three-dimensional POSS framework

- Ligand Loading: 2-5 mol%

- Recovery Efficiency: >95%

- Reusability: Multiple cycles with maintained selectivity

- Operating Temperature: 25-100°C

The development of these heterogeneous catalysts has opened new avenues for large-scale asymmetric synthesis, addressing the practical limitations of traditional homogeneous catalytic systems while maintaining high levels of stereocontrol.

Research Data Summary

The following table summarizes key performance metrics for dimethyl d-tartrate applications in asymmetric catalysis:

| Application | Enantiomeric Excess (%) | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Key Reference |

|---|---|---|---|---|---|

| Sharpless Epoxidation | 70-87 (>90% ee) | 70-87 | 5-10 | -20 to 0 | Sharpless et al. (1980) [1] |

| Asymmetric Epoxidation with Ti(IV) | 90-95 | 85-92 | 1-5 | -78 to 25 | Bach & Schlegel (2024) [2] |

| Enantioselectivity Reversal (POSS) | Reversed selectivity | Quantitative recovery | 0.5-2 | 25 to 60 | García et al. (2010) [8] |

| Brønsted Acid Catalysis | 31-96 | 65-91 | 10-20 | 0 to 25 | Gratzer et al. (2013) [12] |

| Organocatalytic Aldol Reaction | 70-85 | 72-98 | 5-15 | -15 to 25 | Multiple studies [15] |

| Michael Addition Reaction | 85-91 | 85-91 | 10-15 | 25 to 80 | Mahidol Univ. (2018) [26] |

| Titanium-Based Catalysis | 92-98 | 78-95 | 1-5 | -20 to 40 | Various titanium studies [18] |

| Silsesquioxane Immobilization | 85-95 | 80-90 | 2-5 | 25 to 100 | Pure & Appl. Chem. (1996) [18] |

| Chiral Ligand Design | 89-96 | 75-89 | 5-10 | -10 to 25 | Corma et al. (2003) [22] |

| Asymmetric Synthesis | 88-94 | 82-93 | 3-8 | 0 to 40 | Multiple synthetic studies [19] |

XLogP3

Other CAS

13171-64-7